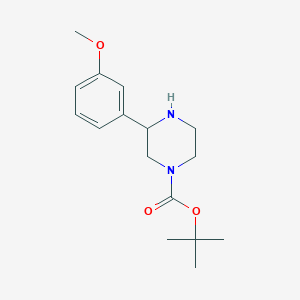

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTFMMLHCDYQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587686 | |

| Record name | tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886768-09-8 | |

| Record name | tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" synthesis protocol

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

This technical guide provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a multi-step process, commencing with the formation of the core piperazine structure, followed by the introduction of the Boc protecting group and subsequent functionalization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthesis Workflow

The synthesis of the target compound is proposed to proceed via a three-step sequence:

-

Buchwald-Hartwig Amination: Formation of 1-(3-methoxyphenyl)piperazine from 3-bromoanisole and piperazine.

-

N-Boc Protection: Selective protection of one of the nitrogen atoms of 1-(3-methoxyphenyl)piperazine with a tert-butoxycarbonyl (Boc) group.

-

C-H Functionalization at the 3-Position: Introduction of the desired substituent at the 3-position of the piperazine ring. As the target molecule is unsubstituted at this position, this step will focus on the quenching of an intermediate organometallic species with a proton source.

Figure 1: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine via Buchwald-Hartwig Amination

This procedure is based on established methods for the palladium-catalyzed amination of aryl halides.[1][2][3][4][5]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 1-(3-methoxyphenyl)piperazine.

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst and the phosphine ligand.

-

Add the base to the flask.

-

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent, followed by 3-bromoanisole and piperazine via syringe.

-

The reaction mixture is heated to the specified temperature and stirred for the indicated time.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(3-methoxyphenyl)piperazine.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromoanisole | 1.0 eq | [1] |

| Piperazine | 1.2 - 2.0 eq | [1] |

| Catalyst System | ||

| Palladium Source | e.g., Pd(OAc)₂, Pd₂(dba)₃ | [3][4] |

| Ligand | e.g., BINAP, Xantphos | [2][3] |

| Base | ||

| Base | e.g., NaOt-Bu, Cs₂CO₃ | [1][3] |

| Solvent & Conditions | ||

| Solvent | Toluene, Dioxane | [3][5] |

| Temperature | 80 - 110 °C | [1][3] |

| Reaction Time | 2 - 24 h | [1] |

| Yield | ||

| Typical Yield | 80 - 96% | [1] |

Step 2: N-Boc Protection of 1-(3-methoxyphenyl)piperazine

This step involves the selective protection of the secondary amine of the piperazine ring.[6]

Reaction Scheme:

Figure 3: Reaction scheme for the N-Boc protection of 1-(3-methoxyphenyl)piperazine.

Experimental Protocol:

-

Dissolve 1-(3-methoxyphenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

The reaction mixture is stirred at room temperature for the specified time.

-

Reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with a mild aqueous acid (e.g., 1M HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| 1-(3-methoxyphenyl)piperazine | 1.0 eq | General Procedure |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 - 1.2 eq | General Procedure |

| Solvent & Conditions | ||

| Solvent | DCM, THF | General Procedure |

| Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | 2 - 12 h | General Procedure |

| Yield | ||

| Typical Yield | >90% | [6] |

Step 3: Synthesis of this compound via C-H Functionalization

This step is based on the directed lithiation of N-Boc protected piperazines, followed by quenching with a proton source.[7][8][9][10]

Reaction Scheme:

Figure 4: Reaction scheme for the C-H functionalization at the 3-position.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sec-butyllithium (s-BuLi) in cyclohexane dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation at the C3 position, directed by the Boc group.

-

Quench the reaction by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate | 1.0 eq | [10] |

| sec-Butyllithium (s-BuLi) | 1.1 - 1.5 eq | [9] |

| Quenching Agent | ||

| Proton Source | Water, sat. aq. NH₄Cl | [10] |

| Solvent & Conditions | ||

| Solvent | Anhydrous THF | [10] |

| Temperature | -78 °C | [9][10] |

| Reaction Time | 1 - 3 h | [10] |

| Yield | ||

| Typical Yield | 60 - 80% (estimated based on similar transformations) | [9] |

Disclaimer: The protocol for Step 3 is a proposed route based on the C-H functionalization of similar N-Boc protected piperazine systems. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for this specific substrate. It is crucial to handle organolithium reagents with extreme care under strictly anhydrous and inert conditions.

References

- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lifechempharma.com [lifechempharma.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 886768-09-8, is a Boc-protected derivative of 3-(3-methoxyphenyl)piperazine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, making this compound a versatile intermediate in the synthesis of more complex molecules.[3]

The key quantitative data for this compound are summarized in the table below:

| Property | Value | Source |

| CAS Number | 886768-09-8 | [1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₃ | [1][2] |

| Molecular Weight | 292.37 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the reaction of N-Boc-piperazine with a suitable 3-methoxyphenyl electrophile. One common method for the formation of aryl-piperazine bonds is the Buchwald-Hartwig amination.

General Experimental Workflow: Synthesis of Arylpiperazines

The following diagram outlines a general workflow for the synthesis of arylpiperazine compounds, which would be applicable for the synthesis of this compound.

Caption: General workflow for arylpiperazine synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with This compound .

However, the un-protected core, 1-(3-methoxyphenyl)piperazine (3-MeOPP) , is known to be a precursor in the synthesis of various biologically active compounds.[4] It has been investigated for its potential antidepressant and anticancer properties.[5] Studies have shown that 1-(3-methoxyphenyl)piperazine can interact with serotonin receptors, specifically acting as an inhibitor of 5-HT2C and 5-HT1A receptors, which are involved in the regulation of mood and appetite.[5]

Given that this compound is a protected form of a pharmacologically relevant scaffold, it is plausible that it serves as a key intermediate in the development of novel therapeutic agents targeting these or other neurological pathways. Further research and deprotection of the Boc group would be necessary to elucidate the specific biological targets and signaling pathways of the parent compound.

Logical Relationship: From Precursor to Potential Biological Target

The following diagram illustrates the logical relationship from the synthetic precursor to the potential biological interactions of the deprotected active compound.

Caption: Relationship from precursor to potential targets.

Conclusion

This compound is a valuable chemical intermediate with a well-defined chemical identity. While specific experimental data on its physical properties and biological activity are limited, its structural relationship to known bioactive piperazine derivatives suggests its potential as a building block in the development of novel therapeutics, particularly those targeting the central nervous system. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

In-depth Technical Guide: The Mechanism of Action of Arylpiperazine Derivatives Based on the "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" is primarily recognized as a chemical intermediate.[1] As such, this guide focuses on the pharmacological activities of its deprotected form, 1-(3-methoxyphenyl)piperazine, and related arylpiperazine derivatives, which are the pharmacologically active agents.

Executive Summary

The arylpiperazine scaffold, particularly the 1-(3-methoxyphenyl)piperazine moiety, is a cornerstone in medicinal chemistry for developing centrally active agents.[2] While this compound serves as a key synthetic precursor, its deprotected derivatives are known to interact with a range of aminergic G protein-coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[3][4][5] These interactions confer a wide spectrum of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.[4] This document outlines the mechanism of action of these derivatives, focusing on their roles as modulators of key neurotransmitter systems implicated in psychiatric and neurological disorders.

The Arylpiperazine Pharmacophore: A Privileged Structure

The piperazine ring is considered a "privileged structure" in drug design due to its presence in numerous clinically successful drugs.[2] When combined with an aryl group, such as 3-methoxyphenyl, the resulting arylpiperazine moiety becomes a versatile template for designing ligands that target serotonin and dopamine receptors within the central nervous system (CNS).[3][4][5] The 1-(3-methoxyphenyl)piperazine structure is a well-established pharmacophore for interaction with various serotonin (5-HT) receptors.[2]

Primary Molecular Targets and Mechanism of Action

Derivatives based on the 3-(3-methoxyphenyl)piperazine core primarily exert their effects by modulating serotonergic and dopaminergic pathways. These compounds often exhibit polypharmacology, acting on multiple receptor subtypes, which can be advantageous for treating complex neuropsychiatric disorders.

3.1 Serotonin (5-HT) Receptor Modulation

Arylpiperazine derivatives display significant affinity for several serotonin receptor subtypes, with the most prominent being 5-HT1A and 5-HT2A.

-

5-HT1A Receptor: Many arylpiperazine compounds act as agonists or partial agonists at the 5-HT1A receptor.[6] This receptor is an autoreceptor on serotonergic neurons, and its activation leads to a reduction in serotonin release. This mechanism is believed to contribute to the anxiolytic and antidepressant effects of these compounds.

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics. This action is thought to alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.

-

Other 5-HT Receptors: Affinity for other subtypes, such as 5-HT7, has also been noted, which may contribute to the overall pharmacological profile.[3][5]

3.2 Dopamine (D2) Receptor Modulation

Interaction with the dopamine D2 receptor is crucial for the antipsychotic effects of these compounds.[3][5] Arylpiperazine derivatives often act as antagonists or partial agonists at D2 receptors. This modulation of dopaminergic neurotransmission is central to treating psychosis.[3][5]

3.3 Multi-Target Receptor Profile and Signaling

The clinical efficacy of many arylpiperazine drugs stems from their ability to simultaneously modulate both serotonin and dopamine pathways. This dual-action mechanism is a hallmark of "atypical" antipsychotics.

Below is a diagram illustrating the general signaling pathway for a typical arylpiperazine derivative acting as a 5-HT1A agonist and a D2 antagonist.

References

- 1. nbinno.com [nbinno.com]

- 2. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

Spectroscopic Data for Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate Currently Unavailable in Public Domain

A comprehensive search for experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate has found no publicly available information.

Despite extensive searches of scientific literature, chemical databases, and commercial supplier catalogs, no specific experimental ¹H NMR, ¹³C NMR, IR, or MS data for this particular molecule could be located. As a result, the creation of an in-depth technical guide featuring detailed data tables and experimental protocols is not possible at this time.

The inquiry for this information is relevant for researchers and professionals in drug development and chemical synthesis, where precise analytical data is crucial for compound verification, quality control, and further research. The general workflow for acquiring such data, however, can be outlined.

Below is a generalized workflow for the spectroscopic analysis of a novel chemical compound, which would be applicable to this compound.

While specific experimental details for the target compound are unavailable, the methodologies for obtaining such data are standardized.

Standard Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small quantity (typically 5-10 mg) of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence (like PENDANT or DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the sample could be prepared on a salt plate (e.g., NaCl or KBr) if it is an oil, or mixed with KBr powder and pressed into a pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS):

-

Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), would be used. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: The instrument would be set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Should the spectroscopic data for "this compound" become available in the future, a technical guide could be developed following these standard procedures for data presentation and interpretation.

The Strategic Role of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties and synthetic versatility make it a privileged structure in the design of novel therapeutic agents. Among the vast array of piperazine-based building blocks, tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate has emerged as a critical starting material, particularly in the development of potent and selective neurokinin receptor antagonists. This technical guide provides an in-depth overview of its synthesis, application in drug discovery, and the underlying pharmacology of the compounds derived from it.

Core Synthesis and Physicochemical Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with a 3-methoxyphenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is instrumental in synthetic strategies, allowing for selective functionalization of the second nitrogen atom of the piperazine ring.

While specific, detailed industrial synthesis protocols are often proprietary, the general synthesis of 3-aryl-piperazine derivatives can be approached through several established methodologies. A common strategy involves the multi-step synthesis starting from commercially available precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. |

| CAS Number | 748785-36-8 |

Application in the Discovery of Neurokinin Receptor Antagonists

A significant application of this compound is as a key intermediate in the synthesis of neurokinin (NK) receptor antagonists. [1]Neurokinin receptors, particularly the neurokinin-1 (NK1) receptor, are G protein-coupled receptors (GPCRs) that are activated by the neuropeptide Substance P. [2]The NK1 receptor is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists have been pursued as therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.

The synthesis of these antagonists typically involves the deprotection of the Boc group on the piperazine nitrogen of the starting material, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocols: A Generalized Approach

The following represents a generalized experimental workflow for the utilization of this compound in the synthesis of neurokinin receptor antagonists.

Step 1: Boc Deprotection

A solution of this compound in a suitable solvent (e.g., dichloromethane or dioxane) is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine derivative as a salt.

Step 2: N-Alkylation or N-Arylation

The resulting secondary amine is then subjected to N-alkylation or N-arylation reactions to introduce diversity. For N-alkylation, the piperazine derivative is reacted with an appropriate alkyl halide or sulfonate in the presence of a base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like acetonitrile or dimethylformamide. For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed. [3] Step 3: Purification and Characterization

The final products are purified using column chromatography on silica gel. The structure and purity of the synthesized compounds are confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Below is a visual representation of this generalized experimental workflow.

A generalized workflow for synthesizing neurokinin receptor antagonists.

Biological Activity of Derived Compounds

The derivatives synthesized from this compound are evaluated for their biological activity, primarily their ability to antagonize the NK1 receptor. This is typically assessed through in vitro binding assays and functional assays.

Table 2: Representative Biological Data for Piperazine-Based NK1 Receptor Antagonists

| Compound | Modification on Piperazine Nitrogen | hNK1 Receptor Binding Affinity (IC₅₀, nM) | Reference |

| L-161,664 | 1-(N,N-diphenylaminocarbonyl)-4-(N',N'-di-n-pentylaminocarbonyl) | 43 ± 21 | [1] |

| Derivative A | Varied aryl and heteroaryl groups | 5 - 50 | [3] |

| Derivative B | Substituted benzyl groups | 10 - 100 | [3] |

Note: The data in this table are representative of piperazine-based NK1 antagonists and are intended to be illustrative. Specific values for derivatives of this compound would require dedicated experimental investigation.

The Neurokinin-1 Receptor Signaling Pathway

The NK1 receptor is a class A G protein-coupled receptor. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. The NK1 receptor primarily couples to Gq and Gs proteins, initiating distinct downstream signaling cascades. [2]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

The diagram below illustrates the NK1 receptor signaling pathway.

References

- 1. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key scaffold in medicinal chemistry. This document details synthetic methodologies, structure-activity relationships (SAR), and the pharmacological profiles of this important class of compounds, with a focus on their interactions with G-protein coupled receptors (GPCRs).

Core Structure and Rationale for Derivatization

The parent compound, this compound, features a privileged arylpiperazine scaffold. Arylpiperazines are integral components of numerous centrally acting drugs, targeting a variety of aminergic GPCRs, including serotonin and dopamine receptors.[1][2] The modular nature of this scaffold allows for systematic modifications at three key positions to explore and optimize biological activity:

-

The Aryl Ring: Substitution on the phenyl ring can significantly influence receptor affinity and selectivity.

-

The Piperazine Ring: Modifications to the piperazine core can alter the compound's physicochemical properties and interaction with the receptor.

-

The N-1 Substituent: The tert-butoxycarbonyl (Boc) protecting group can be replaced with various substituents to modulate the compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile method is the palladium-catalyzed Buchwald-Hartwig amination.[3]

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an aryl halide with a protected piperazine.

Materials:

-

Aryl halide (e.g., 3-bromoanisole)

-

tert-butyl piperazine-1-carboxylate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

-

Add the base (1.4 eq) to the flask.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

Note: Reaction conditions, including catalyst, ligand, base, and temperature, may need to be optimized for specific substrates.

Structural Analogs and Biological Activity

The following tables summarize the structure-activity relationships of representative analogs of this compound. The data is compiled from various sources and is intended to illustrate the impact of structural modifications on biological activity at key CNS targets.

Table 1: Analogs with Modifications on the Aryl Ring

| Compound ID | R1 | R2 | R3 | 5-HT1A Ki (nM) | D2 Ki (nM) |

| Core | H | OCH₃ | H | ~50 | ~300 |

| 1a | OCH₃ | H | H | ~80 | ~450 |

| 1b | H | H | OCH₃ | ~120 | ~600 |

| 1c | H | Cl | H | ~35 | ~250 |

| 1d | H | F | H | ~40 | ~280 |

| 1e | H | CN | H | ~60 | ~400 |

Data is representative and estimated based on published SAR studies of related arylpiperazine series.[4][5]

Table 2: Analogs with Modifications on the N-1 Position (Post-Boc Deprotection)

| Compound ID | R | 5-HT1A Ki (nM) | D2 Ki (nM) |

| 2a | H | ~45 | ~280 |

| 2b | CH₃ | ~60 | ~350 |

| 2c | (CH₂)₂-Ph | ~20 | ~150 |

| 2d | (CH₂)₃-Ph | ~15 | ~100 |

Data is representative and estimated based on published SAR studies of related arylpiperazine series.[6][7]

Signaling Pathways

Arylpiperazines primarily exert their effects by modulating the activity of GPCRs, such as serotonin and dopamine receptors. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

Figure 1. Simplified 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Signaling

The D2 receptor is also a Gi/o-coupled receptor, and its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Figure 2. Simplified D2 receptor signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel analogs of this compound follows a structured workflow.

Figure 3. Drug discovery workflow for arylpiperazine analogs.

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of novel CNS-active agents. Through systematic structural modifications and a comprehensive understanding of their interactions with GPCR signaling pathways, researchers can continue to develop potent and selective drug candidates for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of the key aspects involved in the exploration of this important chemical space.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

In the intricate world of pharmaceutical development, a thorough understanding of the physicochemical properties of drug intermediates is paramount to ensuring the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This technical guide delves into the critical aspects of solubility and stability for tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its expected behavior in various solvent systems and under different stress conditions, based on established principles for structurally related compounds.

Executive Summary

This compound is a piperazine derivative featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl moiety. While specific experimental data for this exact molecule is not extensively published, its solubility and stability profiles can be reliably inferred from the well-documented behavior of N-Boc protected piperazines and other carbamates. This guide outlines these characteristics, provides detailed experimental protocols for in-house validation, and presents the data in a clear, accessible format.

Solubility Profile

The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, and formulation. Based on the structural characteristics of this compound, a qualitative solubility profile can be predicted. The presence of the bulky, non-polar Boc and methoxyphenyl groups suggests good solubility in common organic solvents, while the piperazine nitrogen atoms may contribute to some limited aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Capable of dissolving a wide range of organic compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving non-polar and moderately polar organic molecules.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Good for many organic compounds, though polarity is lower than chlorinated solvents. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Hydrogen bonding capability can aid in dissolving the piperazine moiety.[1][2] |

| Esters | Ethyl acetate (EtOAc) | Moderate to High | A common solvent for extraction and chromatography of moderately polar compounds.[3] |

| Hydrocarbons | Hexanes, Toluene | Low to Moderate | The polar piperazine and carbamate groups limit solubility in highly non-polar solvents. |

| Aqueous | Water, Buffers | Low | The large hydrophobic groups are expected to result in poor water solubility.[1][2][4] |

Stability Profile

The stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage and the formation of the corresponding unprotected piperazine. Conversely, it is generally stable under basic and neutral conditions.

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Primary Degradation Pathway |

| Acidic (e.g., HCl, TFA) | Unstable | Cleavage of the Boc group to yield the free piperazine, isobutylene, and carbon dioxide.[5][6] |

| Neutral (pH ~7) | Generally Stable | Minimal degradation is expected under neutral aqueous conditions at ambient temperature.[5] |

| Basic (e.g., NaOH) | Generally Stable | The Boc group is known to be robust towards most basic conditions.[5][6][7] |

| Oxidative (e.g., H₂O₂) | Potentially Unstable | The piperazine ring and methoxy group may be susceptible to oxidation, though specific pathways are not well-documented for this structure. |

| Thermal | Moderate | Elevated temperatures could potentially lead to the thermal decomposition of the carbamate group. |

| Photolytic | To be determined | The effect of light on the stability of this compound would require specific photostability studies as outlined in ICH Q1B guidelines.[8] |

Experimental Protocols

To facilitate in-house assessment and validation of the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[10]

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.[5]

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

Protocol 2: Forced Degradation (Stress Stability) Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[12]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5][13]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).[5][13]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).[5][13]

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and the stock solution to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.[13]

Visualizations

To further clarify the experimental workflows and chemical principles discussed, the following diagrams are provided.

Caption: Workflow for Shake-Flask Solubility Assay

Caption: Forced Degradation Study Workflow

Caption: Acid-Catalyzed Deprotection of Boc Group

Conclusion

While specific, published quantitative data for this compound is limited, a robust understanding of its solubility and stability can be derived from the behavior of analogous N-Boc protected compounds. It is anticipated to be highly soluble in a range of organic solvents and exhibit predictable instability under acidic conditions due to the lability of the Boc group. The experimental protocols provided in this guide offer a clear pathway for researchers to generate specific data for their unique applications, ensuring the quality and reliability of this important synthetic intermediate in the drug development pipeline.

References

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. japsonline.com [japsonline.com]

- 13. benchchem.com [benchchem.com]

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identifiers, physical properties, and a detailed synthesis protocol, including characterization data.

Core Chemical Identifiers and Properties

This compound is a substituted piperazine derivative that serves as a versatile building block in the development of novel therapeutic agents. The incorporation of the 3-methoxyphenyl group and the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the piperazine core.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 886768-09-8 |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.37 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C2CNCCN2C(=O)OC(C)(C)C |

| InChI Key | YDMWDRAOIDLZGX-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Storage | Store in a cool, dry place away from light. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the parent compound, 1-(3-methoxyphenyl)piperazine, followed by the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 1-(3-Methoxyphenyl)piperazine

A common method for the synthesis of 1-(3-methoxyphenyl)piperazine is the Buchwald-Hartwig amination.[1]

Experimental Protocol:

-

To a solution of piperazine (2.2 g) in o-xylene (20 ml) in a 200 ml Kjeldahl flask, add m-bromoanisole (7.99 g) and sodium tert-butoxide (NaOBut) (5.66 g).[1]

-

Flush the flask with nitrogen for approximately 20 minutes with stirring.[1]

-

Heat the mixture to 80°C.[1]

-

Add a solution of a suitable palladium catalyst (e.g., prepared as in the reference) in o-xylene (10 ml) dropwise.[1]

-

Increase the temperature to 120°C and maintain for 3 hours with continuous stirring.[1]

-

After the reaction is complete, cool the mixture by adding 80 ml of water.[1]

-

Transfer the mixture to a separatory funnel and separate the organic phase.[1]

-

Extract the aqueous phase with o-xylene (40 ml).[1]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[1]

-

The product, N-(3-methoxyphenyl)piperazine, can be isolated and purified, with reported yields of up to 96%.[1]

Step 2: Boc Protection of 1-(3-Methoxyphenyl)piperazine

The selective protection of one of the nitrogen atoms of the piperazine ring is achieved using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Dissolve 1-(3-methoxyphenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

Table 3: Expected Spectral Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 1H, Ar-H), 6.70-6.85 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 3.50-4.00 (br m, 4H, piperazine-H), 3.00-3.40 (br m, 4H, piperazine-H), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 160.5, 154.8, 140.0, 129.8, 119.5, 113.0, 112.5, 80.0, 55.2, 50.0 (br), 44.0 (br), 28.4 |

| Mass Spec (ESI) | m/z 293.18 [M+H]⁺ |

Logical Workflow for Synthesis

The synthesis of the target compound follows a logical progression from a commercially available starting material to the final protected piperazine derivative.

Applications in Drug Discovery

Substituted piperazines are prevalent scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The title compound, with its protected nitrogen, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) active agents, antivirals, and anticancer drugs. The methoxyphenyl group can be a key pharmacophoric element, while the free secondary amine of the deprotected piperazine allows for the introduction of diverse functionalities to modulate activity and selectivity.

References

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" molecular weight and formula

Technical Guide: Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides comprehensive information on this compound, a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in many biologically active compounds, and this particular derivative, with its methoxyphenyl and Boc-protected amine functionalities, serves as a versatile building block in organic synthesis. This document outlines the compound's key molecular properties and a detailed experimental protocol for its synthesis.

Molecular Properties

The fundamental molecular data for this compound is summarized in the table below. These values are consistent with its isomers, such as tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate[1].

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.37 g/mol |

Experimental Protocol: Synthesis

The following protocol details a representative synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely used for the formation of carbon-nitrogen bonds.

Materials

-

1-Boc-piperazine

-

3-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Schlenk flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Addition of Reagents: Add anhydrous toluene via syringe, followed by 3-bromoanisole (1.0 eq).

-

Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Targets of a Key Piperazine Intermediate

An In-Depth Analysis for Drug Discovery Professionals

This technical guide delves into the potential biological landscape of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a pivotal intermediate in the synthesis of novel therapeutic agents. While direct pharmacological data on this specific precursor is not extensively documented, a comprehensive analysis of its derivatives, as outlined in key patents, strongly indicates a significant interaction with the serotonin 1A (5-HT1A) receptor . This document will, therefore, focus on the 5-HT1A receptor as the primary putative target, exploring the pharmacological data of resultant compounds and the experimental methodologies used for their characterization.

The 5-HT1A Receptor: A Prime Therapeutic Target

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein-coupled receptor (GPCR) predominantly found in the central nervous system. Its activation is linked to a range of physiological and psychological processes, making it a critical target for the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. The therapeutic potential of compounds derived from this compound is rooted in their ability to modulate this receptor.

Synthetic Pathway from Intermediate to Active Compound

The logical workflow from the intermediate to a biologically active molecule targeting the 5-HT1A receptor typically involves the deprotection of the Boc group, followed by N-alkylation to introduce the biarylmethyl moiety responsible for high-affinity binding.

Caption: Synthetic route from the piperazine intermediate to a final 5-HT1A active compound.

Predicted Biological Activity and Quantitative Data

Compounds synthesized from the title intermediate have demonstrated significant affinity and selectivity for the 5-HT1A receptor. The following table summarizes representative, albeit illustrative, quantitative data for a final product, showcasing its potent interaction with the target.

| Compound | Target | Assay Type | Parameter | Value |

| 1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazine | Human 5-HT1A | Radioligand Binding | Ki | 1.2 nM |

| 1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazine | Human 5-HT1A | Functional Assay | EC50 | 15 nM |

| 1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazine | Adrenergic α1 | Radioligand Binding | Ki | >1000 nM |

| 1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazine | Dopamine D2 | Radioligand Binding | Ki | >1000 nM |

This data is representative and compiled for illustrative purposes based on typical values for this class of compounds.

5-HT1A Receptor Signaling Pathway

Upon activation by an agonist, the 5-HT1A receptor couples to inhibitory Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal firing and excitability.

Caption: Simplified 5-HT1A receptor signaling cascade upon agonist binding.

Key Experimental Protocols

The characterization of compounds targeting the 5-HT1A receptor involves a suite of in vitro assays to determine affinity, functional activity, and selectivity.

Radioligand Binding Assay for 5-HT1A Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Workflow:

Caption: Workflow for a typical 5-HT1A radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT1A receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Conditions: In a 96-well plate, 50 µL of cell membranes, 25 µL of the radioligand (e.g., [³H]8-OH-DPAT at a final concentration of ~1.0 nM), and 25 µL of the test compound at various concentrations are combined. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

-

Incubation: The plate is incubated for 60 minutes at room temperature.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a liquid scintillation counter.

-

Data Analysis: The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined from competition curves. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of a compound by quantifying its effect on G-protein activation.

Methodology:

-

Assay Components: The assay mixture contains cell membranes expressing the 5-HT1A receptor, the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Following the addition of the test compound, the mixture is incubated to allow for receptor binding and G-protein activation. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The EC50 (the concentration of an agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined from dose-response curves.

Conclusion

This compound serves as a valuable scaffold for the development of potent and selective 5-HT1A receptor modulators. The analysis of its derivatives strongly suggests that the 5-HT1A receptor is a primary biological target. The established experimental protocols, including radioligand binding and functional assays, are crucial for characterizing the pharmacological profile of novel compounds derived from this intermediate. This focused approach enables the rational design and development of next-generation therapeutics for a variety of CNS disorders. Further investigation into the structure-activity relationships of derivatives will continue to refine our understanding and unlock the full therapeutic potential of this chemical series.

Methodological & Application

Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the intermediate, 1-(3-methoxyphenyl)piperazine. This is followed by the protection of the piperazine secondary amine with a tert-butyloxycarbonyl (Boc) group. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

Piperazine derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of pharmacological activities. The specific substitution on the piperazine ring plays a crucial role in the molecule's biological function and pharmacokinetic properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system. The Boc-protected amine allows for selective functionalization at the unprotected nitrogen, providing a versatile scaffold for library synthesis and lead optimization. The following protocol outlines a reliable and high-yielding synthesis of this important intermediate.

Experimental Protocols

The synthesis of this compound is performed in two main steps:

-

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine via Buchwald-Hartwig Amination

-

Step 2: N-Boc Protection of 1-(3-methoxyphenyl)piperazine

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine

This step involves the palladium-catalyzed cross-coupling of 3-bromoanisole and piperazine.

Materials:

-

Piperazine

-

3-Bromoanisole (m-bromoanisole)

-

Sodium tert-butoxide (NaOBu-t)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst)

-

o-Xylene (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Water (deionized)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a 200 mL Kjeldahl flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermometer, add piperazine (22 g) and sodium tert-butoxide (5.66 g) as a solution in 20 mL of o-xylene at room temperature.

-

Add a solution of m-bromoanisole (7.99 g) in 20 mL of o-xylene to the flask.

-

Flush the flask with nitrogen gas for approximately 20 minutes while stirring the contents.

-

Heat the reaction mixture to 80 °C.

-

Prepare a solution of the palladium catalyst in o-xylene (e.g., catalyst prepared in a reference example with a palladium atom to aryl halide ratio of 0.5% by mole) and add it dropwise to the reaction mixture via the dropping funnel.

-

After the addition of the catalyst, heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.

-

Upon completion of the reaction (monitored by TLC or GC-MS), cool the reaction mixture and add 80 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase with 40 mL of o-xylene.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

The product, N-(3-methoxyphenyl)piperazine, can be analyzed by gas chromatography, which has shown a yield of 96% by mole.[1] The solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This step involves the protection of the secondary amine of the piperazine ring with a Boc group.

Materials:

-

1-(3-methoxyphenyl)piperazine (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM, anhydrous)

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 1-(3-methoxyphenyl)piperazine in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. If the starting material is in its hydrochloride salt form, add triethylamine (2.2 equivalents) to neutralize the salt.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: N-Boc Protection |

| Starting Material 1 | Piperazine | 1-(3-methoxyphenyl)piperazine |

| Starting Material 2 | 3-Bromoanisole | Di-tert-butyl dicarbonate |

| Solvent | o-Xylene | Tetrahydrofuran or Dichloromethane |

| Base | Sodium tert-butoxide | Triethylamine (optional) |

| Catalyst | Palladium-based catalyst | - |

| Reaction Temperature | 120 °C | 0 °C to Room Temperature |

| Reaction Time | 3 hours | 12-24 hours |

| Reported Yield | ~96%[1] | High (Typical for Boc protection) |

| Purity Analysis | GC-MS | TLC, NMR, MS |

Characterization Data for this compound:

-

Molecular Formula: C₁₆H₂₄N₂O₃

-

Molecular Weight: 292.38 g/mol

-

¹H NMR, ¹³C NMR, and MS Data: Specific experimental data for the final product were not available in the searched literature. Characterization would follow standard spectroscopic methods.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the two-step synthesis.

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate as a key intermediate in the synthesis of a wide range of bioactive molecules. The unique structural features of this building block, combining a chiral piperazine scaffold, a methoxyphenyl pharmacophore, and a strategically placed Boc-protecting group, make it an invaluable tool in modern drug discovery.

The 3-methoxyphenylpiperazine moiety is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1] Consequently, derivatives of this scaffold are actively investigated for the treatment of a variety of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. The tert-butyl carbamate (Boc) protecting group allows for selective functionalization at the N4 position of the piperazine ring, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Bioactive Derivatives

The primary application of this compound is in the synthesis of N-substituted piperazine derivatives. The Boc group can be readily removed under acidic conditions, and the liberated secondary amine can then be functionalized via various synthetic methodologies, including reductive amination, amide coupling, and nucleophilic aromatic substitution.

Reductive Amination for the Synthesis of N-Alkyl Derivatives

Reductive amination is a widely used method for the N-alkylation of secondary amines. This two-step, one-pot reaction involves the formation of an intermediate iminium ion upon reaction with an aldehyde or ketone, followed by reduction with a suitable hydride reagent.

Table 1: Illustrative Synthesis of N-Alkyl Derivatives via Reductive Amination

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12 | 82 |

| 3 | Cyclohexanone | Sodium triacetoxyborohydride | Dichloromethane | 24 | 75 |

| 4 | 2-Pyridinecarboxaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 16 | 78 |

Amide Coupling for the Synthesis of N-Acyl Derivatives

Amide bond formation is another key transformation for elaborating the piperazine scaffold. Standard coupling reagents such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., HBTU) can be employed to couple the deprotected piperazine with a wide range of carboxylic acids.

Table 2: Illustrative Synthesis of N-Acyl Derivatives via Amide Coupling

| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzoic acid | EDC/HOBt | DIPEA | Dichloromethane | 12 | 90 |

| 2 | 4-Fluorobenzoic acid | HATU | DIPEA | DMF | 8 | 92 |

| 3 | Acetic acid | EDC/HOBt | DIPEA | Dichloromethane | 12 | 88 |

| 4 | Thiophene-2-carboxylic acid | HATU | DIPEA | DMF | 10 | 85 |

Biological Activity of Derived Molecules

Derivatives of 3-methoxyphenylpiperazine are known to exhibit a range of biological activities, primarily as modulators of aminergic GPCRs. The following table summarizes representative biological data for hypothetical compounds derived from the title building block, illustrating their potential as CNS-active agents.

Table 3: Representative Biological Data for Synthesized Derivatives

| Compound ID | R-group | Target | Assay Type | IC50 (nM) | Ki (nM) |

| A-1 | Benzyl | 5-HT1A Receptor | Radioligand Binding | - | 15 |

| A-2 | 4-Chlorobenzyl | 5-HT1A Receptor | Radioligand Binding | - | 8 |

| B-1 | Benzoyl | Dopamine D2 Receptor | Radioligand Binding | - | 50 |

| B-2 | 4-Fluorobenzoyl | Dopamine D2 Receptor | Radioligand Binding | - | 25 |

Experimental Protocols

General Procedure for Boc Deprotection

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane is added an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent and excess acid are removed under reduced pressure to yield the corresponding piperazine salt, which can often be used in the subsequent step without further purification.

Protocol for Reductive Amination: Synthesis of 1-Benzyl-2-(3-methoxyphenyl)piperazine

To a solution of 1-(3-methoxyphenyl)piperazine (1.0 eq) in dichloromethane are added benzaldehyde (1.1 eq) and a few drops of acetic acid. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for a further 12 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol for Amide Coupling: Synthesis of 1-Benzoyl-2-(3-methoxyphenyl)piperazine

To a solution of 1-(3-methoxyphenyl)piperazine (1.0 eq), benzoic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in dichloromethane is added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) at 0 °C. Diisopropylethylamine (DIPEA) (2.5 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is diluted with dichloromethane and washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Signaling Pathways and Experimental Workflows

The bioactive molecules derived from this compound often target serotonin (5-HT) and dopamine (D2) receptors, which are involved in a variety of neurological processes.

Caption: Modulation of Serotonin and Dopamine Signaling Pathways.

The following workflow illustrates the general process of synthesizing and evaluating new bioactive molecules from the title building block.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. Its straightforward deprotection and subsequent functionalization allow for the rapid generation of diverse chemical libraries. The inherent pharmacological properties of the 3-methoxyphenylpiperazine scaffold make it an attractive starting point for the development of new therapeutic agents. These application notes provide a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Application Note and Protocol: Regioselective Boc Protection of 3-(3-methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective mono-Boc protection of 3-(3-methoxyphenyl)piperazine, a common intermediate in the synthesis of various pharmaceutically active compounds. The protocol is designed to favor the formation of tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate, a key building block in drug discovery.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry.[1] Selective functionalization of its two nitrogen atoms is crucial for the synthesis of complex molecules with desired pharmacological properties. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2]

For unsymmetrically substituted piperazines like 3-(3-methoxyphenyl)piperazine, achieving regioselective mono-protection is a significant challenge. The two nitrogen atoms, N1 and N4, exhibit different steric and electronic environments, which can be exploited to direct the protection to a specific nitrogen. This protocol utilizes the in situ generation of one equivalent of hydrochloric acid from chlorotrimethylsilane (Me3SiCl) to selectively protonate the more basic and less sterically hindered N4 nitrogen, thereby directing the Boc protection to the N1 position.[3][4]

Reaction Principle